

Dicyclohexyl adipate safety profile toxicity

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Compound Focus: Dicyclohexyl adipate

CAS No.: 849-99-0

Cat. No.: S517275

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Chemical Identity and Basic Properties

The table below summarizes the fundamental chemical and physical properties of **dicyclohexyl adipate** (CAS No. 849-99-0) [1].

Property	Value / Description
Molecular Formula	$C_{18}H_{30}O_4$ [1]
Formula Weight	310.43 g/mol [1]
CAS Registry Number	849-99-0 [1]
Other Identifiers	NSC 4199 [1]
Melting Point	35°C [1]
Boiling Point	410.58°C (estimate) [1]
Density	1.0490 (estimate) [1]
Refractive Index	1.5400 (estimate) [1]

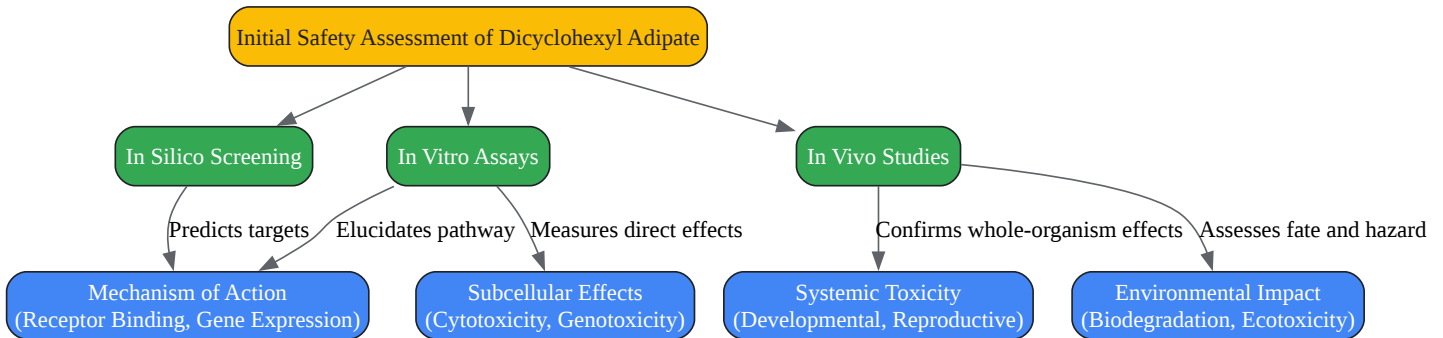
Summary of Available Toxicity Information

The data on the toxicity of **dicyclohexyl adipate** is limited. One source provides a brief hazard statement, while information on other adipate esters can serve as a contextual reference.

Compound	Toxicity Profile
Dicyclohexyl Adipate	"Mildly toxic by ingestion and intraperitoneal routes. Experimental teratogenic and reproductive effects. When heated to decomposition it emits acrid smoke and fumes." [1]
Di(2-ethylhexyl) Adipate (DEHA)	Induced developmental toxicity in pre- and postnatally exposed Wistar rats, including increased postnatal death and reduced pup weights. The study did not find antiandrogenic effects typical of some phthalates [2].
Adipate Plasticizers (General)	Generally characterized by reduced toxicity and a shorter biodegradation period compared to phthalate plasticizers. They are considered a safer alternative and are not known to form stable toxic metabolites that accumulate in the environment [3].

Proposed Framework for Safety Investigation

Given the lack of comprehensive data, the following experimental approaches are recommended to establish a full safety profile. The workflow for a systematic toxicity assessment can be visualized as follows:



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A proposed multi-tiered workflow for comprehensive toxicity profiling.

Based on the identified data gaps and common practices in chemical safety assessment, the following experimental protocols are suggested:

- **In Vitro Screening Assays:** Initial screening should include cytotoxicity assays (e.g., MTT or LDH release) on relevant mammalian cell lines. Follow-up investigations should assess potential for genotoxicity using Ames test or Comet assay, and endocrine disruption via receptor binding assays (e.g., for estrogen, androgen, or pregnane X receptor - PXR) [4] [2].
- **In Vivo Toxicity Studies:** Conduct studies based on OECD guidelines for chemical testing. Key protocols include:
 - **Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407):** To identify target organs and no-observed-adverse-effect-level (NOAEL).
 - **Developmental Toxicity Study (OECD TG 414):** To assess effects on pregnant females and embryonic-fetal development [2].
 - **One-Generation Reproduction Study (OECD TG 415):** To evaluate impacts on fertility and reproductive performance [2].
- **Environmental Fate and Ecotoxicity:** Assess biodegradability using OECD ready biodegradability tests (e.g., OECD 301) and ecotoxicity using phytotesting methods or aquatic toxicity tests on species like *Daphnia magna* [3].

Key Insights for Researchers

- **Data is Limited:** The most critical finding is the absence of a detailed, publicly available toxicity profile for **dicyclohexyl adipate**. The existing data is outdated and lacks mechanistic depth [1] [5].
- **Context from Related Compounds:** Toxicity data on other adipate esters like DEHA suggests that developmental toxicity is a critical endpoint to investigate, even in the absence of antiandrogenic effects [2].
- **Regulatory and Market Context:** The broader plasticizer market is shifting towards alternatives due to health concerns about phthalates [6]. Adipates are generally perceived as safer and more environmentally friendly, but this reinforces the need for robust, compound-specific safety data to support their use [3].

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